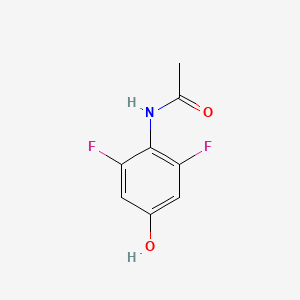
1-Octanoyl-rac-glycerol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octanoyl-rac-glycerol-d5, also known as octanoic acid 2,3-dihydroxypropyl ester-d5, is a deuterated form of 1-Octanoyl-rac-glycerol. This compound is a monoacylglycerol that contains octanoic acid at the sn-1 position. It is often used in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octanoyl-rac-glycerol-d5 can be synthesized through esterification of glycerol with octanoic acid in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Octanoyl-rac-glycerol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester bond can be reduced to yield alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions
Major Products:
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of substituted glycerol derivatives
Scientific Research Applications
1-Octanoyl-rac-glycerol-d5 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of antimicrobial coatings and textiles
Mechanism of Action
The mechanism of action of 1-Octanoyl-rac-glycerol-d5 involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This antimicrobial activity is particularly effective against bacteria such as Escherichia coli and Listeria monocytogenes .
Comparison with Similar Compounds
- 1-Decanoyl-rac-glycerol
- 1-Lauroyl-rac-glycerol
- 1-Oleoyl-rac-glycerol
Comparison: 1-Octanoyl-rac-glycerol-d5 is unique due to its deuterated form, which makes it useful in nuclear magnetic resonance (NMR) studies. Compared to other monoacylglycerols, it has a shorter carbon chain, which influences its solubility and antimicrobial properties. The deuterium labeling also provides advantages in tracing metabolic pathways and studying reaction mechanisms .
Properties
CAS No. |
1794835-68-9 |
|---|---|
Molecular Formula |
C11H22O4 |
Molecular Weight |
223.324 |
IUPAC Name |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) octanoate |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3/i8D2,9D2,10D |
InChI Key |
GHBFNMLVSPCDGN-GFWWIRCNSA-N |
SMILES |
CCCCCCCC(=O)OCC(CO)O |
Synonyms |
Octanoic Acid 2,3-Dihydroxypropyl Ester-d5; (±)-Glycerol Monoctanoate-d5; 1-Monocaprylin-d5; 1-Monocapryloyl-rac-glycerol-d5; 1-Monooctanoin-d5; 1-Monooctanoylglycerol-d5; 2,3-Dihydroxypropyl Octanoate-d5; Caprylic Acid α-Monoglyceride-d5; DL-1-Monoo |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


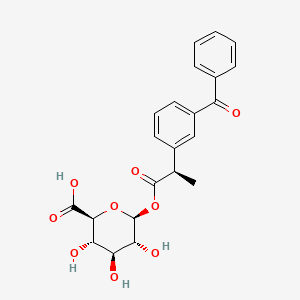
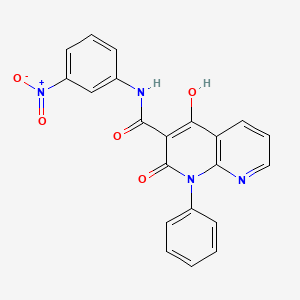
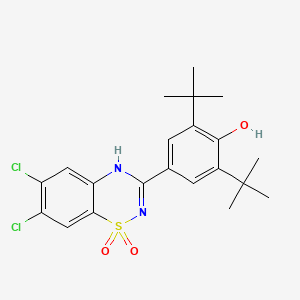



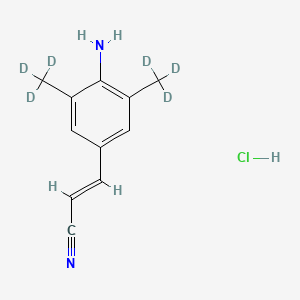
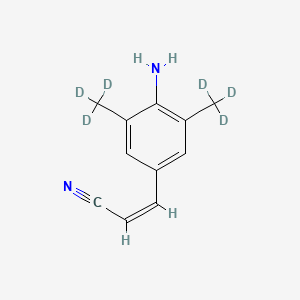
![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester](/img/structure/B589308.png)
